molecular formula C20H26N4O3 B12698746 3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- CAS No. 103922-34-5

3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)-

Cat. No.: B12698746
CAS No.: 103922-34-5
M. Wt: 370.4 g/mol
InChI Key: MFYXFHKFCSAAQL-ZZXKWVIFSA-N
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Description

3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- is a complex organic compound that features a cyclobutene ring, a dione functional group, and various substituents including a methylamino group and a piperidinylmethyl-pyridinyl-oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- typically involves multiple steps:

    Formation of the Cyclobutene Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Dione Functional Group: Oxidation reactions are commonly used to introduce the dione functionality.

    Substitution Reactions: The various substituents are introduced through nucleophilic substitution reactions, often under specific conditions to ensure the correct regiochemistry and stereochemistry.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutene ring and the dione functional group.

    Reduction: Reduction reactions can be used to modify the dione group to other functional groups such as alcohols or ketones.

    Substitution: The various substituents can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context and the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutene Derivatives: Compounds with similar cyclobutene rings and dione functionalities.

    Pyridinyl-oxy Compounds: Compounds with similar pyridinyl-oxy groups.

    Piperidinylmethyl Derivatives: Compounds with similar piperidinylmethyl substituents.

Uniqueness

The uniqueness of 3-Cyclobutene-1,2-dione, 3-(methylamino)-4-((4-((4-(1-piperidinylmethyl)-2-pyridinyl)oxy)-2-butenyl)amino)-, (Z)- lies in its combination of functional groups and the specific stereochemistry, which may confer unique chemical and biological properties.

Properties

CAS No.

103922-34-5

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

3-(methylamino)-4-[[(E)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C20H26N4O3/c1-21-17-18(20(26)19(17)25)23-8-3-6-12-27-16-13-15(7-9-22-16)14-24-10-4-2-5-11-24/h3,6-7,9,13,21,23H,2,4-5,8,10-12,14H2,1H3/b6-3+

InChI Key

MFYXFHKFCSAAQL-ZZXKWVIFSA-N

Isomeric SMILES

CNC1=C(C(=O)C1=O)NC/C=C/COC2=NC=CC(=C2)CN3CCCCC3

Canonical SMILES

CNC1=C(C(=O)C1=O)NCC=CCOC2=NC=CC(=C2)CN3CCCCC3

Origin of Product

United States

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